molecular formula C20H24O8 B2652893 (3aR,5S,5aS,8aS,8bR)-4-acetylphenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate CAS No. 852691-32-8

(3aR,5S,5aS,8aS,8bR)-4-acetylphenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate

Cat. No. B2652893
M. Wt: 392.404
InChI Key: OEVZWINUJIENNK-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves a detailed explanation of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the mechanisms of its reactions.



Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Structural Diversity

Research on the synthesis and structural diversity of metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands demonstrates the ability to create chiral coordination polymers with unique H-bonded chiral 2D networks. These polymers exhibit thermal and luminescence properties in the solid state, suggesting potential applications in materials science, particularly in the development of new materials with specific optical properties (Cheng et al., 2017).

Hydrophobic Ionic Liquids for Metal Sequestration

The synthesis of new hydrophobic ionic liquids from d-galactose and their application in the sequestration of Pb2+ ions from aqueous solutions highlight potential environmental applications. These ionic liquids demonstrate high loading capacities for metal ions and could be used in water treatment and metal recovery processes (Jayachandra et al., 2016).

Photodynamic Therapy

The synthesis of tris-[(2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-yl)methoxy)-2-(4-benzo[d]thiazol-2-ylphenoxyphthalocyaninato] zinc(II) and its conjugation to gold nanoparticles of different shapes for use in photodynamic therapy (PDT) showcases the potential of such compounds in medical applications. These conjugates exhibit improved properties for PDT, indicating their utility in cancer treatment (Dube et al., 2018).

Antitumor Agents

Research into pyrazole-based heterocycles as potential antitumor agents underscores the potential of structurally complex compounds in the development of new cancer treatments. These compounds have shown high activity against human hepatocellular carcinoma cell lines, suggesting their importance in medicinal chemistry and oncology (Abdallah et al., 2017).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

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properties

IUPAC Name

(4-acetylphenyl) 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O8/c1-10(21)11-6-8-12(9-7-11)23-17(22)15-13-14(26-19(2,3)25-13)16-18(24-15)28-20(4,5)27-16/h6-9,13-16,18H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVZWINUJIENNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)C2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,5S,5aS,8aS,8bR)-4-acetylphenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate

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